2-Methylalanyl-L-tyrosyl-L-tyrosine
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Overview
Description
2-Methylalanyl-L-tyrosyl-L-tyrosine is a synthetic peptide composed of three amino acids: 2-methylalanine, L-tyrosine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-tyrosyl-L-tyrosine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated amino acids are sequentially coupled to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
2-Methylalanyl-L-tyrosyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of 2-Methylalanyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. It may also interact with cell surface receptors, triggering intracellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar structural features but lacking the 2-methyl group.
L-Tyrosyl-L-tyrosine: Another dipeptide with two tyrosine residues but without the 2-methylalanine component.
Semaglutide: A peptide with a more complex structure and different pharmacological properties.
Uniqueness
2-Methylalanyl-L-tyrosyl-L-tyrosine is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in certain applications, making it a valuable compound for research and development.
Properties
CAS No. |
821776-19-6 |
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Molecular Formula |
C22H27N3O6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27N3O6/c1-22(2,23)21(31)25-17(11-13-3-7-15(26)8-4-13)19(28)24-18(20(29)30)12-14-5-9-16(27)10-6-14/h3-10,17-18,26-27H,11-12,23H2,1-2H3,(H,24,28)(H,25,31)(H,29,30)/t17-,18-/m0/s1 |
InChI Key |
PGUOJTQRYITSLP-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
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